1,1-Diethoxyundecan-4-OL
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Overview
Description
1,1-Diethoxyundecan-4-OL is an organic compound with the molecular formula C13H28O3 It is a type of alcohol that contains two ethoxy groups attached to the first carbon and a hydroxyl group attached to the fourth carbon of an undecane chain
Preparation Methods
Synthetic Routes and Reaction Conditions
1,1-Diethoxyundecan-4-OL can be synthesized through several methods. One common approach involves the reaction of undecanal with ethanol in the presence of an acid catalyst to form 1,1-diethoxyundecane. This intermediate is then subjected to a Grignard reaction with a suitable Grignard reagent, such as methylmagnesium bromide, to introduce the hydroxyl group at the fourth carbon position .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction conditions, such as temperature and pressure, can optimize the synthesis process.
Chemical Reactions Analysis
Types of Reactions
1,1-Diethoxyundecan-4-OL undergoes various chemical reactions, including:
Reduction: The compound can be reduced to form the corresponding alkane using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The ethoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium dichromate in acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like sodium methoxide in methanol.
Major Products
Oxidation: Formation of 1,1-diethoxyundecan-4-one or 1,1-diethoxyundecanoic acid.
Reduction: Formation of 1,1-diethoxyundecane.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
1,1-Diethoxyundecan-4-OL has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential antimicrobial properties.
Medicine: Explored for its potential use in drug development due to its unique structure.
Industry: Utilized in the production of fragrances and flavoring agents due to its pleasant odor.
Mechanism of Action
The mechanism of action of 1,1-Diethoxyundecan-4-OL depends on its application. In biological systems, it may interact with cellular membranes, disrupting microbial cell walls and leading to cell death. The ethoxy groups and hydroxyl group play a crucial role in its reactivity and interactions with other molecules .
Comparison with Similar Compounds
Similar Compounds
1,1-Diethoxyundecane: Lacks the hydroxyl group at the fourth carbon.
1,1-Diethoxyundecan-2-OL: Hydroxyl group is at the second carbon instead of the fourth.
1,1-Diethoxyundecan-3-OL: Hydroxyl group is at the third carbon.
Uniqueness
The presence of two ethoxy groups also adds to its distinct properties compared to other similar compounds .
Properties
CAS No. |
112084-44-3 |
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Molecular Formula |
C15H32O3 |
Molecular Weight |
260.41 g/mol |
IUPAC Name |
1,1-diethoxyundecan-4-ol |
InChI |
InChI=1S/C15H32O3/c1-4-7-8-9-10-11-14(16)12-13-15(17-5-2)18-6-3/h14-16H,4-13H2,1-3H3 |
InChI Key |
HJBVGTQPQVHYRQ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCC(CCC(OCC)OCC)O |
Origin of Product |
United States |
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